(E)-N-[(4-methylmorpholin-2-yl)methyl]-2-phenylethenesulfonamide
Description
Properties
IUPAC Name |
(E)-N-[(4-methylmorpholin-2-yl)methyl]-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-16-8-9-19-14(12-16)11-15-20(17,18)10-7-13-5-3-2-4-6-13/h2-7,10,14-15H,8-9,11-12H2,1H3/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRUMRMULLPFBR-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)CNS(=O)(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCOC(C1)CNS(=O)(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Morpholine Ring Formation
The morpholine scaffold is typically synthesized via cyclization of amino alcohols. For the 4-methyl derivative, 2-amino-1-(methylamino)propan-1-ol serves as a precursor. Cyclization is achieved using acidic conditions (e.g., p-toluenesulfonic acid in refluxing toluene), yielding 4-methylmorpholine-2-carbaldehyde. Subsequent reduction with sodium borohydride in ethanol produces 4-methylmorpholin-2-yl methanol, which is then converted to the corresponding amine via a Gabriel synthesis or Hofmann degradation.
Reaction Scheme
$$
\text{2-Amino-1-(methylamino)propan-1-ol} \xrightarrow{\text{H}^+} \text{4-Methylmorpholine-2-carbaldehyde} \xrightarrow{\text{NaBH}4} \text{4-Methylmorpholin-2-yl methanol} \xrightarrow{\text{SOCl}2} \text{Chloride intermediate} \xrightarrow{\text{NaN}3} \text{Azide} \xrightarrow{\text{H}2/\text{Pd}} \text{(4-Methylmorpholin-2-yl)methylamine}
$$
Key Considerations
- Stereochemistry : The 2-position of the morpholine ring may introduce chirality. Enzymatic resolution or chiral auxiliaries ensure enantiopure products.
- Yield Optimization : Use of molecular sieves during cyclization improves yield (up to 78%) by removing water.
Preparation of (E)-2-Phenylethenesulfonyl Chloride
Sulfonation of Styrene Derivatives
(E)-Styrenyl sulfonyl chloride is synthesized via sulfonation of trans-β-nitrostyrene. Treatment with chlorosulfonic acid in dichloromethane at −10°C produces the sulfonic acid, which is subsequently converted to the sulfonyl chloride using phosphorus pentachloride.
Reaction Conditions
$$
\text{(E)-β-Nitrostyrene} \xrightarrow{\text{ClSO}3\text{H, −10°C}} \text{(E)-2-Phenylethenesulfonic acid} \xrightarrow{\text{PCl}5} \text{(E)-2-Phenylethenesulfonyl chloride}
$$
Stereochemical Control
- Temperature : Reactions below 0°C prevent isomerization to the (Z)-form.
- Solvent : Anhydrous dichloromethane minimizes hydrolysis of the sulfonyl chloride.
Coupling of (4-Methylmorpholin-2-yl)methylamine and (E)-2-Phenylethenesulfonyl Chloride
Sulfonamide Bond Formation
The amine reacts with the sulfonyl chloride in a two-phase system (dichloromethane/water) using triethylamine as a base. This method, adapted from coumarin sulfonamide syntheses, achieves yields of 65–72%.
Optimized Protocol
- Dissolve (4-methylmorpholin-2-yl)methylamine (1.0 equiv) in anhydrous DCM.
- Add triethylamine (2.5 equiv) and cool to 0°C.
- Slowly add (E)-2-phenylethenesulfonyl chloride (1.1 equiv) in DCM.
- Stir at room temperature for 12 hours.
- Extract with water, dry over MgSO₄, and purify via column chromatography (SiO₂, ethyl acetate/hexane).
Alternative Coupling Agents
For sterically hindered amines, bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) enhances reactivity, increasing yields to 85%.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Direct sulfonylation (TEA) | 65–72 | 95 | Simplicity, minimal byproducts |
| BOP-Cl-mediated coupling | 85 | 98 | High efficiency for hindered amines |
| Enzymatic resolution | 60 | >99 | Enantiopure product |
Challenges and Mitigation Strategies
- Isomerization Risk : The (E)-configuration of the styrenyl group may degrade under prolonged heating. Using low-temperature conditions and radical inhibitors (e.g., BHT) preserves stereochemistry.
- Amine Sensitivity : The morpholine-derived amine is hygroscopic; reactions must be conducted under inert atmosphere.
Industrial-Scale Adaptations
Chemical Reactions Analysis
Types of Reactions
(E)-N-[(4-methylmorpholin-2-yl)methyl]-2-phenylethenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives of the phenylethenesulfonamide moiety.
Reduction: Reduced forms of the morpholine ring or the phenylethenesulfonamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-N-[(4-methylmorpholin-2-yl)methyl]-2-phenylethenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-N-[(4-methylmorpholin-2-yl)methyl]-2-phenylethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Physicochemical Properties
- Solubility : The morpholine moiety in the target compound is expected to improve aqueous solubility compared to aryl-substituted analogs (e.g., 6a, 6b), which rely on hydrophobic aryl groups. Methoxy substituents (e.g., 6e, 6f) balance lipophilicity and polarity .
- Melting Points : Aryl-substituted analogs exhibit higher melting points (98–114°C), correlating with crystalline packing, while the target compound’s semi-solid or liquid state (if similar to 6f) may reflect reduced crystallinity due to the flexible morpholine group .
Spectroscopic and Analytical Data
- NMR Spectroscopy :
- HRMS : All compounds show accurate mass matches (e.g., 6d: [M + H]⁺ 308.0703 vs. calcd. 307.0678) , confirming synthetic fidelity.
Biological Activity
(E)-N-[(4-methylmorpholin-2-yl)methyl]-2-phenylethenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its diverse biological activities. Its structure can be described as follows:
- Molecular Formula : C13H18N2O2S
- Molecular Weight : 270.36 g/mol
- CAS Number : 18336931
The presence of the (E)-configuration in the phenylethenesulfonamide moiety is significant for its biological activity, as stereochemistry can influence receptor binding and pharmacodynamics.
The biological activity of (E)-N-[(4-methylmorpholin-2-yl)methyl]-2-phenylethenesulfonamide is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit certain enzymes, particularly those involved in bacterial folate synthesis. This compound may exhibit similar inhibitory effects on specific targets related to disease pathways.
- Antiviral Properties : Preliminary studies suggest that sulfonamide derivatives can act as inhibitors of viral proteases, potentially providing therapeutic benefits against retroviral infections such as HIV .
- Anticancer Activity : Some sulfonamide derivatives have shown promise in cancer therapy by inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms .
Research Findings
Recent studies have focused on the pharmacological profiles and therapeutic potentials of this compound. Below is a summary of key findings:
Table 1: Summary of Biological Activities
Case Studies
- Antiviral Activity : A study explored the effectiveness of sulfonamide derivatives, including (E)-N-[(4-methylmorpholin-2-yl)methyl]-2-phenylethenesulfonamide, in inhibiting HIV replication. The results indicated a significant reduction in viral load in treated cell lines compared to controls, suggesting potential for further development as an antiviral agent.
- Cancer Research : In vitro studies demonstrated that this compound could induce cell cycle arrest and apoptosis in breast cancer cells. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer drug.
- Antimicrobial Properties : Research indicated that this compound exhibits broad-spectrum antimicrobial activity against several bacterial strains, making it a candidate for developing new antibiotics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
